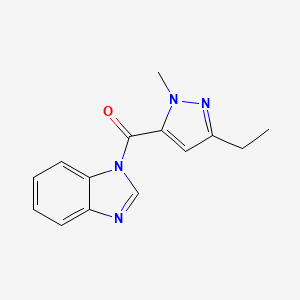![molecular formula C18H11NO3 B14191705 1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid CAS No. 919291-02-4](/img/structure/B14191705.png)
1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid is a complex organic compound belonging to the class of isoquinoline derivatives This compound is characterized by its unique fused ring structure, which includes a naphthalene moiety and an isoquinoline core
Métodos De Preparación
The synthesis of 1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate naphthalene derivatives with isoquinoline precursors under specific reaction conditions. For instance, the reaction may involve the use of strong acids or bases as catalysts, along with controlled temperature and pressure settings to facilitate the formation of the desired product .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various dihydroisoquinoline compounds.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has shown promise in biological studies, particularly in the investigation of enzyme inhibitors and receptor ligands.
Industry: Its unique chemical structure makes it useful in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid can be compared with other isoquinoline derivatives, such as:
1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid: This compound shares a similar core structure but differs in the degree of hydrogenation and functional groups.
1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid: Another related compound, known for its use in the synthesis of enzyme inhibitors and receptor ligands.
The uniqueness of this compound lies in its specific fused ring structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
919291-02-4 |
|---|---|
Fórmula molecular |
C18H11NO3 |
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
1-oxo-2H-naphtho[2,3-h]isoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C18H11NO3/c20-17-16-12(5-6-19-17)9-15(18(21)22)13-7-10-3-1-2-4-11(10)8-14(13)16/h1-9H,(H,19,20)(H,21,22) |
Clave InChI |
VNFITFYCQZQLKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C(=CC4=C3C(=O)NC=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)


![4-([1,1'-Binaphthalen]-2-yl)-N,N-dimethylaniline](/img/structure/B14191639.png)





![5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14191663.png)


![tert-Butyl (3S)-3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14191677.png)

